molecular formula C18H12BrN B1532562 2-Bromo-9-phenyl-9H-carbazole CAS No. 94994-62-4

2-Bromo-9-phenyl-9H-carbazole

Cat. No. B1532562
CAS RN: 94994-62-4
M. Wt: 322.2 g/mol
InChI Key: SOODLDGRGXOSTA-UHFFFAOYSA-N
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Description

2-Bromo-9-phenyl-9H-carbazole (2-Br-9-Ph-9H-Cz) is an organic compound belonging to the carbazole class of heterocycles. It is a valuable building block used in the synthesis of a variety of organic compounds. 2-Br-9-Ph-9H-Cz has been widely studied for its potential applications in a number of scientific fields, such as medicinal chemistry, analytical chemistry, and biochemistry.

Scientific Research Applications

Application in the Field of Polymer Research

  • Specific Scientific Field: Polymer Research
  • Summary of the Application: Polycarbazole and its derivatives, which can be synthesized from 2-Bromo-9-phenyl-9H-carbazole, are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
  • Methods of Application or Experimental Procedures: Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
  • Summary of the Results or Outcomes: The physico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, lead to the generation of highly efficient materials for a wide range of optoelectronic applications .

Application in OLEDs and Electronic Devices

  • Specific Scientific Field: Electronics and Optoelectronics
  • Summary of the Application: 2-Bromo-9-phenyl-9H-carbazole is used as a reactant for the preparation of OLED screens and electronic devices . It has been used for further synthesis of semiconducting small molecules and polymers in application of OLEDs .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the type of OLED or electronic device being manufactured. Typically, this involves chemical synthesis processes to create the desired semiconducting molecules or polymers .

Application in Solar Cells

  • Specific Scientific Field: Renewable Energy
  • Summary of the Application: 2-Bromo-9-phenyl-9H-carbazole is used in the synthesis of materials for dye-sensitized solar cells, polymer solar cells, and perovskite solar cells .
  • Methods of Application or Experimental Procedures: The compound is used in the synthesis of semiconducting small molecules and polymers, which are then incorporated into the solar cells .

Application in Photocopiers

  • Specific Scientific Field: Electrophotography
  • Summary of the Application: Carbazole-based polymeric and oligomeric compounds have been studied for their photoconductive properties in photocopiers . Poly (N-vinyl carbazole), which can be synthesized from 2-Bromo-9-phenyl-9H-carbazole, exhibits excellent optoelectronics as well as photoconductive properties .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the type of photocopier being manufactured. Typically, this involves chemical synthesis processes to create the desired photoconductive polymers .

Application in Rechargeable Batteries

  • Specific Scientific Field: Energy Storage
  • Summary of the Application: Carbazole-based polymers, which can be synthesized from 2-Bromo-9-phenyl-9H-carbazole, have been studied for their potential applications in rechargeable batteries . These polymers exhibit excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the type of rechargeable battery being manufactured. Typically, this involves chemical synthesis processes to create the desired energy storage materials .

properties

IUPAC Name

2-bromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOODLDGRGXOSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9-phenyl-9H-carbazole

CAS RN

94994-62-4
Record name 2-Bromo-9-phenylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

30.51 g (149.56 mmol) of iodobenzene, 18.32 g (74.78 mmol) of 2-bromo-9H-carbazole, 14.37 g (149.56 mmol) of sodium t-butoxide, and 1.81 ml (7.48 mmol) of tritertbutylphosphine were dissolved in 300 ml of toluene, and 0.68 g (0.75 mmol) of Pd2(dba)3 was added thereto, and refluxed and agitated for 12 hours. After the reaction was finished, extraction was performed by dichloromethane, filtering was performed by silica gel, and the column was used at a ratio of hexane:MC=9:1 (v/v) to obtain 8.99 g of 2-bromo-9-phenylcarbazole (yield 37%).
Quantity
30.51 g
Type
reactant
Reaction Step One
Quantity
18.32 g
Type
reactant
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kim, JY Lee - Organic Electronics, 2013 - Elsevier
… 2-Bromo-9-phenyl-9H-carbazole was prepared and was reacted with dichlorophenylphosphine followed by oxidation to prepare 2DCPO. 4DCPO was prepared from 4-bromo-9-phenyl-…
Number of citations: 27 www.sciencedirect.com
JH Cho, YS Ryu, SH Oh, JK Kwon… - Bulletin of the Korean …, 2011 - koreascience.kr
… 7-Bromo-9-phenyl-9H-carbazole-3-carbaldehyde (3d): 2-Bromo-9-phenyl-9H-carbazole (321 mg, 1 mmol), POCl3 (0.7 mL, 10 mmol), and DMF (0.8 mL, 10 mmol) were dissolved 15 mL …
Number of citations: 14 koreascience.kr
S Kang, H Jung, H Lee, S Lee, M Jung, J Lee, YC Kim… - Dyes and …, 2018 - Elsevier
… Compound (3) 2-bromo-9-phenyl-9H-carbazole 2-bromo-9H-carbazole (2 g, 8 mmol), … Compound (4) 2-boro-9-phenyl-9H-carbazole 2-bromo-9-phenyl-9H-carbazole (2.27 g, 7 mmol) …
Number of citations: 9 www.sciencedirect.com
SY Kim, S Kang, BH Jhun, MW Choi, H Lee, IS Jin… - Dyes and …, 2022 - Elsevier
… 2-bromo-9-phenyl-9H-carbazole (1.00 g, 3.10 mmol), bis(pinacolato)diboron (1.02 g, 4.03 mmol), potassium acetate (0.91 g, 9.31 mmol), and Pd(dppf)Cl 2 (0.11 g, 9.31 mmol) were …
Number of citations: 1 www.sciencedirect.com

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